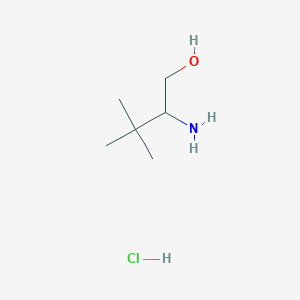

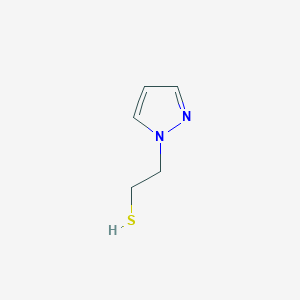

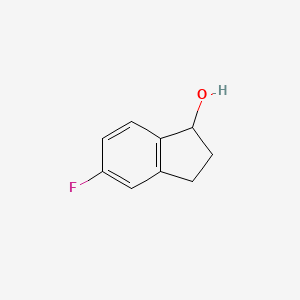

![molecular formula C8H13NO B1290067 1-氮杂双环[3.2.2]壬-3-酮 CAS No. 473795-47-0](/img/structure/B1290067.png)

1-氮杂双环[3.2.2]壬-3-酮

描述

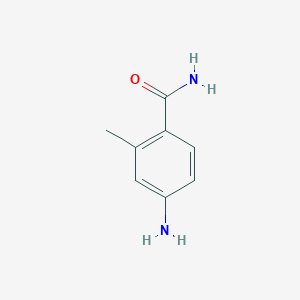

1-Azabicyclo[3.2.2]nonan-3-one and its derivatives are a class of heterocyclic compounds that have been the subject of various synthetic and pharmacological studies. These compounds are characterized by a bicyclic structure that includes a nitrogen atom, making them part of the azabicyclo nonane family. The interest in these compounds arises from their potential biological activities, including antiarrhythmic, antimicrobial, antitubercular, and antiprotozoal properties .

Synthesis Analysis

The synthesis of these azabicyclo nonane derivatives often involves multi-step reactions, including Mannich condensation, iodolactonization, and cyclization reactions. For instance, 3-selena-7-azabicyclo[3.3.1]nonanes were synthesized and characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . Another approach involved the condensation of ketene acetals with isoquinolinium salts followed by iodolactonization to produce functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones . Additionally, the synthesis of 3-azabicyclo[3.3.1]nonanes was described through the addition of α-bromomethylacrylate to N-tosylpiperidone enamine .

Molecular Structure Analysis

The molecular structure and conformation of these compounds have been extensively studied using NMR spectroscopy and X-ray diffraction. For example, the crystal structure of certain selena-azabicyclo nonane derivatives was determined, providing insights into their three-dimensional arrangement . Detailed NMR analysis of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones revealed that they exist in a twin-chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

The azabicyclo nonane derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, thiosemicarbazones were obtained from azabicyclo nonane derivatives and exhibited significant antimicrobial activities . Additionally, the reaction of azabicyclo nonane derivatives with pyrazine-2-carbohydrazide led to the formation of compounds with promising antitubercular and antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The NMR studies indicate that the stereochemistry of these molecules plays a significant role in their chemical behavior. The presence of substituents on the phenyl and methyl groups on the heterocycle or carbocycle affects the electronic properties and, consequently, the biological activity of these compounds . Furthermore, the antimicrobial and antiprotozoal activities of these compounds have been linked to their structural conformations and the presence of specific functional groups .

科学研究应用

Application in Antiprotozoal Activities

1. Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology , specifically focusing on the development of antiprotozoal drugs .

3. Detailed Description of the Methods of Application or Experimental Procedures: The new compounds were prepared and characterized using FT-IR spectroscopy, HRMS, and NMR spectroscopy . The most promising ones were further investigated in a mouse model for their in vivo activity against Plasmodium berghei .

Thorough Summary of the Results or Outcomes Obtained

The compound N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine showed high antiplasmodial in vitro activity against both strains of P. falciparum (NF54: IC50 = 0.848 nm; K1: IC50 = 2 nm) .

Application in Antimalarial and Antitrypanosomal Activities

1. Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology , specifically focusing on the development of antimalarial and antitrypanosomal drugs .

Comprehensive and Detailed Summary of the Application

Submicromolar concentrations of some azabicyclo [3.2.2]nonanes with a dialkylamino substituent at a bridgehead atom showed activity against the K1 strain of P. falciparum and T. b. rhodesiense . This paper examines the preparation of derivatives with additional tetrazole or sulfonamide cores .

3. Detailed Description of the Methods of Application or Experimental Procedures: The new compounds were prepared and characterized using NMR and IR spectroscopy and by mass spectral data . A single crystal structure analysis enabled the distinction between isomers .

Application in Asymmetric Catalysis and Anticancer Activities

1. Specific Scientific Field: This application falls under the field of Organic Chemistry and Medicinal Chemistry , specifically focusing on the development of anticancer drugs and asymmetric catalysis .

3. Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

Application in Antiprotozoal Activities

1. Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology , specifically focusing on the development of antiprotozoal drugs .

Comprehensive and Detailed Summary of the Application

N-(Aminoalkyl)azabicyclo [3.2.2]nonanes possess antiplasmodial and antitrypanosomal activity. A series with terminal tetrazole or sulfonamido partial structure was prepared .

Detailed Description of the Methods of Application or Experimental Procedures

The structures of all new compounds were confirmed by NMR and IR spectroscopy and by mass spectral data. A single crystal structure analysis enabled the distinction between isomers .

Application in Asymmetric Catalysis and Anticancer Activities

1. Specific Scientific Field: This application falls under the field of Organic Chemistry and Medicinal Chemistry , specifically focusing on the development of anticancer drugs and asymmetric catalysis .

3. Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

未来方向

属性

IUPAC Name |

1-azabicyclo[3.2.2]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMDCCKFBJQYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623770 | |

| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[3.2.2]nonan-3-one | |

CAS RN |

473795-47-0 | |

| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

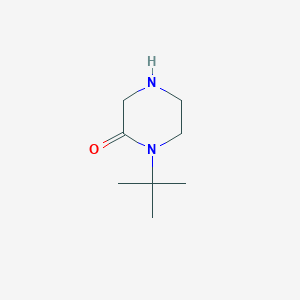

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)